molecular formula C6H10FNO2 B13320941 2-(3-Fluoropyrrolidin-3-yl)acetic acid

2-(3-Fluoropyrrolidin-3-yl)acetic acid

Cat. No.: B13320941
M. Wt: 147.15 g/mol
InChI Key: ZQVXKMMEYHEJLZ-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-3-yl)acetic acid is a fluorinated pyrrolidine derivative with an acetic acid moiety attached to the pyrrolidine ring. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

2-(3-fluoropyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C6H10FNO2/c7-6(3-5(9)10)1-2-8-4-6/h8H,1-4H2,(H,9,10)

InChI Key

ZQVXKMMEYHEJLZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyrrolidin-3-yl)acetic acid typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by a fluorine atom. This can be achieved using reagents such as hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid .

Industrial Production Methods

Industrial production of 2-(3-Fluoropyrrolidin-3-yl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(3-Fluoropyrrolidin-3-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular properties, and applications of 2-(3-Fluoropyrrolidin-3-yl)acetic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents pKa (Predicted/Available) Key Applications/Notes Reference
2-(3-Fluoropyrrolidin-3-yl)acetic acid C₆H₁₀FNO₂ 159.15 Fluorine at pyrrolidine C3 Not reported Potential use in medicinal chemistry Inferred
2-(5-Fluoropyridin-3-yl)acetic acid C₇H₆FNO₂ 155.13 Fluorine at pyridine C5 Not reported Research reagent; fluorinated analog
2-Fluoro-5-methoxy-3-pyridineacetic acid C₈H₈FNO₃ 185.15 Fluorine at C2, methoxy at C5 3.65 ± 0.10 Pharmaceutical intermediate
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid C₆H₉F₂NO₂ 177.14 Two fluorines at pyrrolidine C3 Not reported Synthetic building block for drug discovery
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ 137.14 Pyridine ring (no fluorine) Not reported Research and development; acute toxicity

Key Research Findings and Gaps

  • Contradictions : While 2-(Pyridin-3-yl)acetic acid has well-documented toxicity, fluorinated analogs lack comprehensive safety data, creating uncertainty in risk assessment .
  • Opportunities : Fluorinated pyrrolidine acetic acids (e.g., 2-(3,3-Difluoropyrrolidin-1-yl)acetic acid) show promise in improving drug-like properties, warranting further studies on their pharmacokinetics and toxicity .

Biological Activity

2-(3-Fluoropyrrolidin-3-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluorine atom and an acetic acid moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C7H12FNO2
  • Molecular Weight : 161.17 g/mol

Biological Activity Overview

Research indicates that 2-(3-Fluoropyrrolidin-3-yl)acetic acid exhibits various biological activities, particularly in neuropharmacology and cancer research. Key areas of investigation include:

  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases, potentially by modulating neurotransmitter systems.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through pathways involving apoptosis and cell cycle regulation.

The mechanisms by which 2-(3-Fluoropyrrolidin-3-yl)acetic acid exerts its effects are still under investigation. However, potential mechanisms include:

  • Modulation of Neurotransmitter Release : It may influence the release of key neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
  • Inhibition of Tumor Cell Proliferation : Studies have indicated that the compound can induce apoptosis in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of 2-(3-Fluoropyrrolidin-3-yl)acetic acid:

Study TypeCell LineConcentration (µM)Observations
NeuroprotectionSH-SY5Y (neuronal model)10 - 50Increased cell viability under oxidative stress conditions.
AnticancerHeLa (cervical cancer)5 - 100Induced apoptosis with a significant reduction in cell viability at higher concentrations.

Case Studies

  • Neurodegenerative Disease Model :
    • In a study using SH-SY5Y cells exposed to oxidative stress, treatment with 2-(3-Fluoropyrrolidin-3-yl)acetic acid resulted in a dose-dependent increase in cell survival, suggesting its potential as a neuroprotective agent.
  • Cancer Cell Lines :
    • A separate investigation into its effects on HeLa cells revealed that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its role in promoting apoptosis.

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